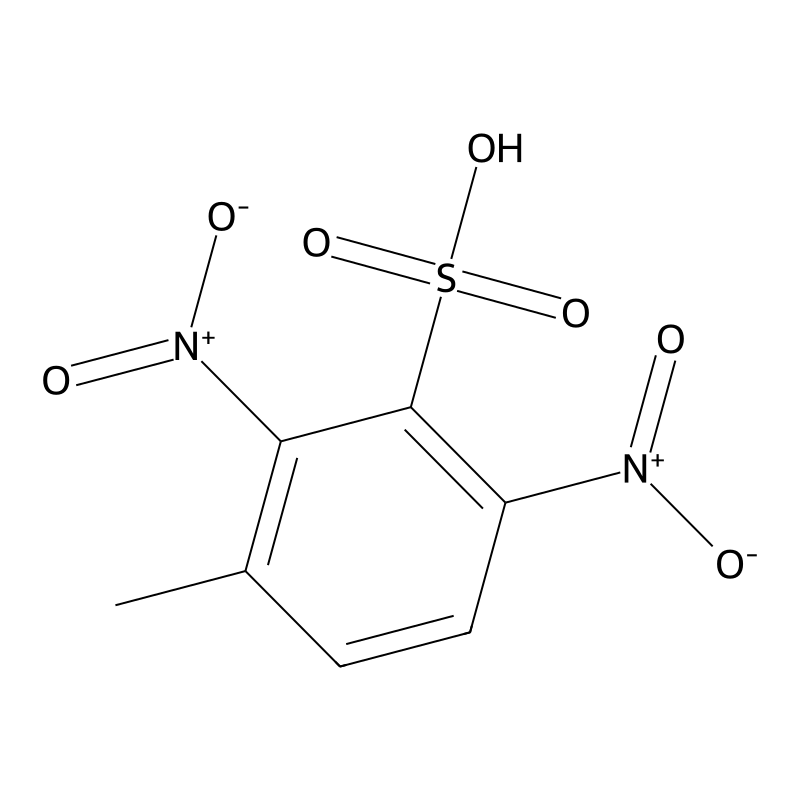

2,4-Dinitrotoluene-3-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,4,6-Trinitrotoluene (TNT)

Field: Chemistry

Application: 2,4-DNT is used in the synthesis of 2,4,6-Trinitrotoluene (TNT), a high explosive.

Method: The conversion of DNT to TNT traditionally requires the use of highly hazardous reagents like fuming sulfuric acid (oleum), fuming nitric acid (90–100%), and elevated temperatures.

Kinetic Study of o-Nitrotoluene Nitration

Production of Toluene Diisocyanate

Field: Industrial Chemistry

Application: Most DNT is used in the production of toluene diisocyanate, which is used to produce flexible polyurethane foams.

Results: About 1.4 billion kilograms are produced annually, as of the years 1999–2000.

Propellant Additive

Field: Defense and Aerospace

Method: In this application, it is often used together with dibutyl phthalate.

Results: As it is carcinogenic and toxic, modern formulations tend to avoid its use.

Heterogeneous Catalysis

Application: Literature data of 2,4-dinitrotoluene hydrogenation catalysts for toluene diamine synthesis were analyzed.

Production of Dyes and Organic Synthesis

Field: Organic Chemistry

Application: Dinitrotoluenes are also used for production of dyes, explosives, and organic synthesis.

Method: Specific methods can vary depending on the type of dye or organic compound being synthesized.

Results: The results can vary widely depending on the specific application.

Toxicogenomic Approaches in Adverse Outcome Pathway

Analytical Standard for Determination of 2,4-DNT

2,4-Dinitrotoluene-3-sulfonic acid is a sulfonic acid derivative of 2,4-dinitrotoluene, characterized by the presence of both nitro and sulfonic acid functional groups. Its molecular formula is and it has a molecular weight of approximately 284.18 g/mol. This compound typically appears as a yellow solid and is soluble in polar solvents. The presence of the sulfonic acid group enhances its reactivity and solubility compared to its parent compound, making it useful in various chemical applications .

Due to the limited research on 2,4-DNT-3-SA, there is no current information available on its mechanism of action in biological systems or interaction with other compounds.

- Nitro Groups: Nitro groups can be explosive under certain conditions. However, the presence of the sulfonic acid group might reduce this risk.

- Sulfonic Acid Group: Sulfonic acids can be irritating and corrosive. Standard precautions for handling strong acids should be followed if working with 2,4-DNT-3-SA.

- Nucleophilic Substitution: The sulfonic acid group can act as a leaving group in nucleophilic substitution reactions.

- Reduction: The nitro groups can be reduced to amines under specific conditions, allowing for the synthesis of amino derivatives.

- Esterification: It can react with alcohols to form esters, which are important in organic synthesis.

These reactions highlight the compound's versatility in organic chemistry .

Research indicates that 2,4-dinitrotoluene derivatives can exhibit biological activity, particularly in terms of toxicity. Studies have shown that exposure to 2,4-dinitrotoluene can lead to adverse health effects, including potential carcinogenicity and reproductive toxicity. The sulfonic acid group may influence its bioavailability and interaction with biological systems .

In animal studies, exposure to 2,4-dinitrotoluene resulted in reduced body weights and histopathological changes in various organs, suggesting significant biological impacts from this compound .

The synthesis of 2,4-dinitrotoluene-3-sulfonic acid typically involves:

- Nitration of Toluene: Toluene is nitrated using a mixture of nitric and sulfuric acids to yield 2,4-dinitrotoluene.

- Sulfonation: The dinitrotoluene product is then treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

This two-step process allows for the selective introduction of both nitro and sulfonate groups onto the aromatic ring .

2,4-Dinitrotoluene-3-sulfonic acid is utilized in several applications:

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: Used as a reagent for detecting certain metal ions due to its chelating properties.

- Explosives Manufacturing: As a derivative of dinitrotoluene, it may have applications in the production of explosives .

Interaction studies of 2,4-dinitrotoluene-3-sulfonic acid focus on its behavior in biological systems and environmental contexts. Research indicates that this compound can interact with various biomolecules, potentially leading to toxicological effects. Furthermore, studies have shown that its mobility in soil and water can affect its bioavailability and toxicity to plants and aquatic organisms .

Several compounds share structural similarities with 2,4-dinitrotoluene-3-sulfonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Dinitrotoluene | C7H6N2O4 | Parent compound; used in explosives manufacturing. |

| 2,6-Dinitrotoluene | C7H6N2O4 | Isomer with different properties; also used in explosives. |

| 3-Aminobenzenesulfonic Acid | C6H7N1O3S | Contains an amino group; used in dye production. |

| Sulfanilic Acid | C6H7N1O3S | An amino derivative; widely used as an intermediate in dye synthesis. |

The uniqueness of 2,4-dinitrotoluene-3-sulfonic acid lies in its combination of nitro and sulfonic functional groups which enhance its reactivity compared to other dinitrotoluenes while providing distinct pathways for chemical transformations .